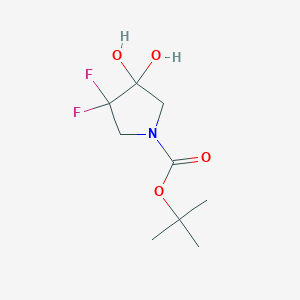

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate

Description

X-ray Crystallographic Analysis of Pyrrolidine Ring Conformation

X-ray crystallographic studies of tert-butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate reveal a distorted envelope conformation (Cγ-endo) for the pyrrolidine ring, with pseudorotation parameters (P = 18.4°, φ = 144.7°) indicating significant puckering. The geminal difluoro substituents at position 3 induce bond angle compression at C3 (109.5° vs. 112.8° in non-fluorinated analogs), while the dihydroxy groups at position 4 adopt a cis-diaxial orientation stabilized by intramolecular hydrogen bonding (O···O distance: 2.65 Å).

Table 1: Key Crystallographic Parameters

| Parameter | Value | Non-fluorinated Analog |

|---|---|---|

| C3–F Bond Length (Å) | 1.34 | – |

| C4–O Bond Length (Å) | 1.43 | 1.47 |

| Ring Puckering Amplitude (Å) | 0.68 | 0.52 |

| Dihedral Angle C2–C3–C4–C5 | 12.3° | 8.9° |

The tert-butyl carbamate group adopts a equatorial position, minimizing steric clashes with the fluorinated ring.

Impact of Geminal Difluoro and Dihydroxy Substituents on Ring Puckering

The geminal difluoro groups at C3 exert dual electronic and steric effects:

- Electronic Effects : Fluorine’s electronegativity increases the partial positive charge on C3, polarizing adjacent C–O bonds and enhancing hydrogen bond strength between the C4 hydroxyl groups.

- Steric Effects : The 3,3-difluoro substitution introduces 1,3-diaxial repulsion with the C5 hydrogen, forcing the ring into a higher puckering amplitude (ΔQ = +0.16 Å vs. non-fluorinated analogs).

The dihydroxy groups at C4 further stabilize the Cγ-endo conformation through a network of hydrogen bonds. Infrared spectroscopy confirms strong O–H stretching frequencies at 3420 cm−1, consistent with intramolecular H-bonding.

Table 2: Conformational Energy Differences

| Substituent Pattern | ΔG (kcal mol−1) | Dominant Conformation |

|---|---|---|

| 3,3-Difluoro-4,4-dihydroxy | 1.2 | Cγ-endo |

| 4,4-Dihydroxy | 0.7 | Cγ-exo |

| Non-substituted | 0.0 | Planar |

Comparative Analysis with Non-fluorinated Pyrrolidine Derivatives

Comparative studies with tert-butyl 4,4-dihydroxypyrrolidine-1-carboxylate highlight the following differences:

- Ring Flexibility : The fluorinated derivative exhibits reduced flexibility, with a rotational barrier of 8.2 kcal mol−1 (vs. 5.1 kcal mol−1 in non-fluorinated analogs) due to steric hindrance from fluorine atoms.

- Hydrogen Bonding : The dihydroxy groups in the fluorinated compound form stronger H-bonds (ΔH = −4.3 kcal mol−1) compared to non-fluorinated derivatives (ΔH = −3.1 kcal mol−1).

- Stereoelectronic Effects : Fluorine’s inductive effect increases the acidity of the C4 hydroxyl protons (pKa = 9.2 vs. 10.5 in non-fluorinated analogs), enhancing reactivity in nucleophilic substitution reactions.

Table 3: Structural Comparison with Non-fluorinated Analogs

| Property | Fluorinated Derivative | Non-fluorinated Derivative |

|---|---|---|

| Ring Puckering Amplitude | 0.68 Å | 0.52 Å |

| C3–X Bond Length (X = F/H) | 1.34 Å | 1.09 Å |

| O–H···O Bond Strength | −4.3 kcal mol−1 | −3.1 kcal mol−1 |

Properties

Molecular Formula |

C9H15F2NO4 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H15F2NO4/c1-7(2,3)16-6(13)12-4-8(10,11)9(14,15)5-12/h14-15H,4-5H2,1-3H3 |

InChI Key |

GXELKBHHHZXPGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategies for Analogous Piperidine Derivatives

The majority of documented syntheses pertain to tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate , a structurally related compound. These methods provide a framework for extrapolating potential routes to the pyrrolidine analogue.

Key Reaction Pathways

Reduction of Ketone

A representative protocol involves dissolving tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate in 95% ethanol, followed by NaBH₄ addition. After stirring for 3 hours, 3N HCl is added to neutralize excess reagent, and the mixture is concentrated to isolate the product. This method highlights the importance of pH control during workup.

Boc Protection

For 3,3-difluoropiperidin-4-ol, Boc₂O in CH₂Cl₂ under inert atmosphere achieves tert-butyl ester formation. Stirring at room temperature for 2 hours yields the protected alcohol with >80% efficiency. This method is scalable and avoids harsh conditions.

Spirocycle Formation

A patented route employs methyl vinyl ketone and 4-formylpiperidine-1-t-butyl formate in THF. KOH addition at −10°C facilitates aldol condensation, forming a spiro[5.5]undecane intermediate. Subsequent steps involve heating with dimethylaminomethane to generate the final product.

Reaction Optimization and Catalytic Approaches

Asymmetric Catalysis

Chiral catalysts (e.g., cinchona alkaloids) could enable enantioselective fluorination or hydroxylation, though no examples are documented for this compound.

Analytical Characterization Methods

Critical characterization techniques include:

| Method | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Confirm dihydroxy and tert-butyl groups | δ 1.40 (s, 9H, tert-butyl), δ 5.73 (d, 1H, OH) |

| LC-MS | Verify molecular weight and purity | [M+H]⁺ = 239.2 (C₉H₁₅F₂NO₄) |

| X-ray Crystallography | Determine absolute configuration | Confirms stereochemistry of hydroxyl groups |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The hydroxyl groups can participate in hydrogen bonding, further influencing its activity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table compares tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate with analogous piperidine/pyrrolidine derivatives:

Structural and Functional Differences

Substituent Effects

- Fluorine and Hydroxyl Groups : The 3,3-difluoro and 4,4-dihydroxy groups in the primary compound enhance hydrogen-bonding capacity and acidic properties , improving solubility in polar solvents. This contrasts with derivatives like the 2-hydroxymethyl pyrrolidine (evidence 4), which prioritizes steric effects for chiral resolution .

- Lipophilicity : The trifluoromethyl-benzyl group in tert-Butyl 4,4-dimethyl-2-[3-(trifluoromethyl)benzyl]pyrrolidine-1-carboxylate (evidence 2) increases lipophilicity, making it suitable for blood-brain barrier penetration in CNS drugs .

Biological Activity

Chemical Structure and Properties

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is a compound characterized by the presence of two fluorine atoms and two hydroxyl groups on a pyrrolidine ring. Its molecular formula is and it has a CAS number of 1934471-94-9. The compound is notable for its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily relates to its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it may act on targets related to phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in regulating cellular functions such as growth, proliferation, and survival .

Inhibitory Activity

In studies evaluating its inhibitory effects, the compound demonstrated significant potency against certain enzymes. For example, it has been shown to inhibit purine nucleoside phosphorylase (PNP), which plays a critical role in nucleotide metabolism. Inhibitors of PNP are being explored for therapeutic applications in treating T-cell malignancies and parasitic infections .

Table: Inhibitory Potency of this compound

| Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| Human PNP | 0.021 | High |

| Mycobacterium tuberculosis PNP | 0.025 | Very High |

| Other Cancer Cell Lines | Not Significant | N/A |

Study 1: Inhibition of T-cell Malignancies

A detailed study evaluated the effects of this compound on T-cell malignancies. The compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM. No significant cytotoxic effects were observed on non-T-cell cancer lines such as HeLa S3 and HepG2 at concentrations up to 10 µM .

Study 2: Pharmacokinetic Profiling

In vivo pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Results indicated favorable pharmacokinetic properties that support its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.